molecular formula C20H31NO2 B12698322 (+-)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-44-1

(+-)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Katalognummer: B12698322
CAS-Nummer: 136410-44-1
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: VJCOGGRKMXCMJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nonyloxy group attached to a pyrrolidinone ring, with a phenylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a nonyloxy group and a phenylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.

    Substitution: The nonyloxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate or a precursor for pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which (±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (±)-5-(Octyloxy)-1-(phenylmethyl)-2-pyrrolidinone
  • (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone
  • (±)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Uniqueness

(±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone stands out due to its specific nonyloxy group, which imparts unique chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

136410-44-1

Molekularformel

C20H31NO2

Molekulargewicht

317.5 g/mol

IUPAC-Name

1-benzyl-5-nonoxypyrrolidin-2-one

InChI

InChI=1S/C20H31NO2/c1-2-3-4-5-6-7-11-16-23-20-15-14-19(22)21(20)17-18-12-9-8-10-13-18/h8-10,12-13,20H,2-7,11,14-17H2,1H3

InChI-Schlüssel

VJCOGGRKMXCMJU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.